

Application Notes and Protocols for Generating Roseoflavin-Resistant Mutants

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Compound of Interest		
Compound Name:	Roseoflavin	
Cat. No.:	B8055964	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roseoflavin is a naturally occurring antibiotic and a structural analog of riboflavin (vitamin B2). [1] Its antimicrobial activity stems from its ability to interfere with essential metabolic pathways governed by flavin mononucleotide (FMN). In many bacteria, roseoflavin is transported into the cell via riboflavin transporters and is subsequently converted into its active forms, roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD), by the cell's native flavokinase/FAD synthetase (encoded by the ribC gene).[1][2][3] The primary target of RoFMN is the FMN riboswitch, a regulatory RNA element located in the 5' untranslated region of the riboflavin (rib) operon.[4][5] Binding of RoFMN to the FMN riboswitch induces a conformational change that prematurely terminates transcription, thereby repressing the expression of genes required for riboflavin biosynthesis and transport.[4][6]

Bacteria can develop resistance to **roseoflavin** primarily through two mechanisms:

- Mutations in the FMN riboswitch: Spontaneous mutations within the aptamer region of the FMN riboswitch can prevent the binding of RoFMN.[4][6][7] This disrupts the regulatory mechanism, leading to the constitutive expression of the rib operon and often results in the overproduction of riboflavin.[7][8]
- Mutations in the Flavokinase/FAD Synthetase (ribC): Alterations in the ribC gene can yield
 an enzyme that no longer efficiently converts roseoflavin into the toxic RoFMN, thus



preventing its inhibitory action.[4][7]

The selection of **roseoflavin**-resistant mutants is a powerful technique for studying riboswitch function, antibiotic resistance mechanisms, and for the industrial development of riboflavin-overproducing microbial strains for food fortification and nutraceuticals.[9][10] This document provides a detailed protocol for the generation, selection, and characterization of such mutants.

Mechanism of Roseoflavin Action and Resistance

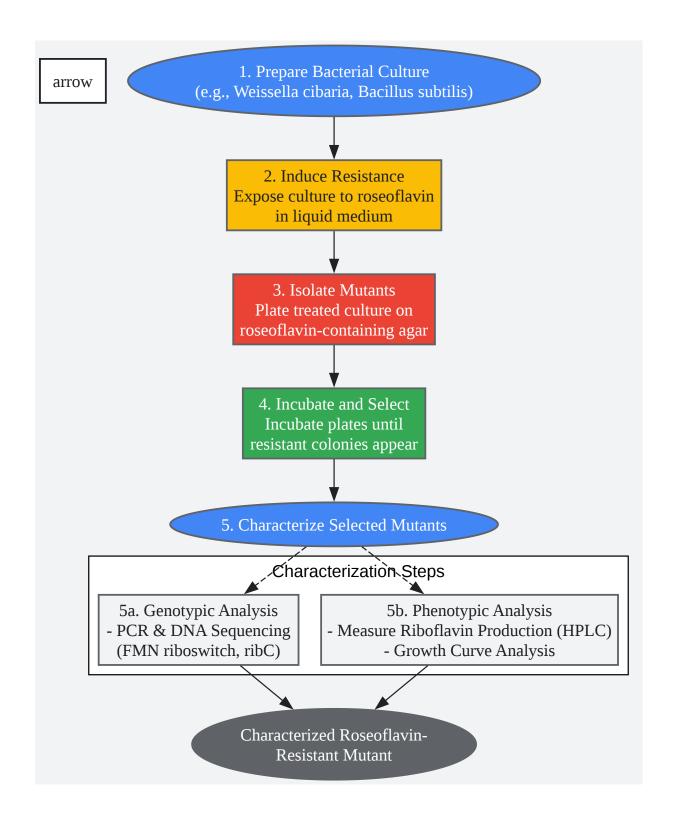
The following diagram illustrates the molecular pathway of **roseoflavin**'s antibacterial action and the key points where resistance mutations arise.

Caption: Mechanism of **roseoflavin** action and resistance pathways.

Experimental Workflow

The overall process for generating and characterizing **roseoflavin**-resistant mutants follows a straightforward, multi-step workflow.





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Caption: General workflow for generating and analyzing mutants.



Data Presentation

Table 1: Roseoflavin Concentrations for Mutant Selection

The effective concentration of **roseoflavin** for selecting resistant mutants can vary depending on the bacterial species and its intrinsic sensitivity.

Bacterial Species	Roseoflavin Concentration (µg/mL or mg/L)	Reference
Weissella cibaria	100, 200, 300, or 400 μg/mL	[8][11]
Propionibacterium freudenreichii	Stepwise increase from 10 mg/L to 200 mg/L	[9]
Lactobacillus plantarum	100 mg/L	[9]
Bacillus subtilis	100 μg/mL	[12]

Table 2: Riboflavin Production in Wild-Type vs. Resistant Mutants

A common phenotype of **roseoflavin**-resistant mutants with FMN riboswitch alterations is the overproduction of riboflavin.



Bacterial Strain	Condition	Riboflavin Production (mg/L)	Fold Increase	Reference
Weissella cibaria (Parental)	Wild-Type	~0.15	-	[8][13]
Weissella cibaria (Mutants)	Roseoflavin- Resistant	0.80 - 6.50	5x - 43x	[8][13]
Limosilactobacill us fermentum (Mutant)	Roseoflavin- Resistant	1.5	-	[10]
Various LAB Strains (Mutants)	Roseoflavin- Resistant	0.5 - 6.0	-	[10]
Bacillus subtilis (Mutants)	Roseoflavin- Resistant	0.0005 - 0.02 (0.5 to 20 μg/mL)	-	[12]
Isolate AH9 (Mutant)	Roseoflavin- Resistant	2.08	-	[14]
Isolate BE1 (Mutant)	Roseoflavin- Resistant	~4.0	~4.9x vs. initial mutant	[14]

Experimental Protocols

Protocol 1: Selection of Spontaneous Roseoflavin-Resistant Mutants

This protocol is a generalized method based on procedures used for lactic acid bacteria and other species.[8][9][11]

1.1. Materials and Reagents

- Bacterial strain of interest (e.g., Weissella cibaria, Bacillus subtilis)
- Appropriate liquid growth medium (e.g., MRS for LAB, LB for B. subtilis)



- Riboflavin Assay Medium (RAM) for screening riboflavin producers, if applicable[8][11]
- Agar plates corresponding to the liquid medium
- Roseoflavin stock solution (e.g., 10 mg/mL in DMSO or water, filter-sterilized)
- Sterile culture tubes, flasks, and micropipette tips
- Spectrophotometer (OD600)
- Incubator set to the optimal growth temperature for the strain
- Centrifuge

1.2. Procedure

- Prepare Inoculum: Inoculate the parental bacterial strain into 5 mL of appropriate liquid medium. Grow the culture until it reaches the mid-exponential phase (e.g., an OD600 of approximately 1.0).[11]
- Roseoflavin Exposure: Dilute the mid-exponential phase culture into fresh liquid medium to a starting OD600 of ~0.025.[11]
- Create Aliquots: Dispense 1 mL of the diluted culture into several sterile tubes.
- Add Roseoflavin: To each tube, add a different concentration of roseoflavin from the stock solution. Based on literature, a range of 100-400 μg/mL is a good starting point for many bacteria.[8][11] Include a control tube with no roseoflavin.
- Incubation: Incubate the cultures at the optimal temperature for approximately 48-60 hours. [11] Growth in the presence of **roseoflavin** indicates the emergence of resistant mutants.
- Isolation of Mutants: For the cultures that show turbidity, create a serial dilution series (10^{-1} to 10^{-7}) in a sterile saline solution or buffer.
- Plating: Plate 100 μL of the higher dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto agar plates containing the same concentration of **roseoflavin** used in the liquid culture.



- Incubate and Select: Incubate the plates until single colonies appear (typically 24-72 hours).
 Any colonies that grow are considered roseoflavin-resistant.
- Purification: Pick several well-isolated colonies and streak them onto fresh roseoflavincontaining agar plates to ensure they are pure isolates.
- Cryopreservation: Grow the purified isolates in liquid medium and prepare glycerol stocks (e.g., with 20% glycerol) for storage at -80°C.[8][11]

Protocol 2: Characterization of Roseoflavin-Resistant Mutants

- 2.1. Genotypic Characterization: Sequencing the FMN Riboswitch
- Genomic DNA Extraction: Grow a 5 mL culture of the wild-type strain and each mutant isolate. Extract genomic DNA using a commercial kit or standard protocol.
- Primer Design: Design PCR primers to amplify the 5' UTR of the riboflavin operon, which
 contains the FMN riboswitch. The specific primer sequences will depend on the target
 organism's genome.
- PCR Amplification: Perform PCR using the extracted genomic DNA as a template. The reaction should include a high-fidelity DNA polymerase to minimize errors.
- Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.[15]
- DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.[15]
- Sequence Analysis: Align the sequencing results from the mutant strains against the wild-type sequence to identify point mutations, insertions, or deletions within the FMN riboswitch region.[8][16] Repeat this process for the ribC gene if no mutations are found in the riboswitch.
- 2.2. Phenotypic Characterization: Quantifying Riboflavin Production



- Culture Preparation: Inoculate the wild-type strain and each mutant isolate into a riboflavinfree medium (if the strain is a prototroph) or a standard defined medium. Grow for a set period (e.g., 24-48 hours).
- Sample Collection: Centrifuge the cultures to pellet the cells. Collect the supernatant, as riboflavin is often secreted into the medium.[16]
- HPLC Analysis:
 - Filter the supernatant through a 0.22 μm filter to remove any remaining cells or debris.
 - Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
 - The excitation wavelength for riboflavin is typically around 445 nm, and the emission wavelength is around 525 nm.
 - Use a C18 reverse-phase column. The mobile phase often consists of a methanol or acetonitrile gradient in a buffer like ammonium acetate.
 - Quantify the riboflavin concentration by comparing the peak area to a standard curve generated with pure riboflavin.
- Data Comparison: Compare the riboflavin yields of the mutant strains to that of the wild-type to determine the extent of overproduction.[13]

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Methodological & Application





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